molecular formula C9H11NO B130673 N-(2,4-Dimethylphenyl)formamide CAS No. 60397-77-5

N-(2,4-Dimethylphenyl)formamide

Cat. No. B130673
CAS RN: 60397-77-5
M. Wt: 149.19 g/mol
InChI Key: JOFDPSBOUCXJCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of formamide derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of a new diamine containing noncoplanar 2,2′-dimethyl-biphenylene and flexible aryl ether units . Similarly, the synthesis of N,N-bis(4-aminophenyl)-N′,N′-di(4-methoxylphenyl)-1,4-phenylenediamine involves cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Efficient preparations of N-methylformamide, an active antitumor agent, have been developed with specific isotopic labeling .

Molecular Structure Analysis

The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations . The solid-state structure of N,N'-di(2-pyridyl)formamidine, another formamide derivative, displays a four-hydrogen-bonded dimer, and in solution, two isomers are observed . A new polymorph of N,N′-bis(2,6-diisopropylphenyl)formamidine has been reported, showing tautomeric disorder and hydrogen-bonded dimers10.

Chemical Reactions Analysis

The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst . The study of hydrogen-bonding ability of N,N-dimethyl formamide with various phenols through FTIR spectra provides insights into complex formation . The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-Piperazine-2-carboxylic acid derived N-formamides demonstrates the Lewis basic catalytic activity of formamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties . The electrochemical and electrochromic properties of polyamides containing formamide derivatives have been studied, revealing their potential in electrochromic devices . The vibrational, NMR, UV, and thermodynamic properties of N,N-Diphenyl Formamide have been analyzed using DFT calculations, providing a comprehensive understanding of its physical and chemical behavior .

Scientific Research Applications

Pesticide Chemistry

  • N-(2,4-Dimethylphenyl)formamide is a component of formamidine pesticides like Amitraz. These pesticides have unique biological activities and modes of action, such as toxicity to mites, ticks, and certain insects, and have been effective against juvenile and resistant forms of these organisms. The chemical stability and metabolic activity of these compounds are significant (Hollingworth, 1976).

Polymer Science

  • This compound has been involved in the polymerization processes. For instance, its complexes have been used in the polymerization of bismaleimide and maleimide, catalyzed by nanocrystalline titania (Wang et al., 1999).
  • It's also part of research in the ring-opening polymerization of cyclic esters using Zn(II) complexes (Akpan et al., 2016).

Medicinal Chemistry

  • N-(2,4-Dimethylphenyl)formamide derivatives have been studied for their antinociceptive properties. Some compounds related to clonidine exhibited potent analgesic activity with a low potential for hypotensive effects (Gall et al., 1988).
  • Novel formamide fungicides, designed as analogs of triazole fungicides with the formamide moiety, have shown anti-fungal properties against medicinal and agricultural fungal pathogens (Schwan & Bobylev, 2007).

Spectroscopic Analysis

  • The compound has been used in studies involving IR carbonyl band intensity in complex formation with phenols, providing insights into hydrogen-bonding abilities and electronic charge transfer (Malathi et al., 2004).
  • It's also part of research in vibrational (IR and Raman) and solid-state NMR spectroscopies, aiding in the study of polymorphism in pharmaceutical compounds (Cunha et al., 2014).

Organic Synthesis

  • N-(2,4-Dimethylphenyl)formamide is important in the synthesis of formamides containing unsaturated groups, using CO2 and H2. This showcases its role in green chemistry and sustainable organic synthesis processes (Liu et al., 2017).

Safety And Hazards

“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2,4-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDPSBOUCXJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037697
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylphenyl)formamide

CAS RN

60397-77-5
Record name N-(2,4-Dimethylphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60397-77-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIMETHYLPHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
B Oymen, S Aşır, D Türkmen… - Journal of Apicultural …, 2022 - Taylor & Francis
This paper presents a modified QuEChERS method to determine 346 pesticide residues in honey by LC/MS-MS and GC/MS-MS. Acetate buffered acetonitrile extraction followed by …
Number of citations: 10 www.tandfonline.com
HOU Jian-bo, XIE Wen, Z Gan-ning… - Journal of Chinese …, 2019 - jcmss.com.cn
Abstract: Royal jelly is a popular nutritional supplement, its quality directly affects consumer’s health. In this work, solid phase extraction coupled with high performance liquid …
Number of citations: 2 www.jcmss.com.cn
JJ Jiméanez, JL Bernal, MJ Del Nozal… - Journal of High …, 1997 - Wiley Online Library
Capillary gas chromatography in combination with atomic emission and electron impact‐chemical ionizaion mass spectrometry detectors have been used to detect amitraz degradation …
Number of citations: 30 onlinelibrary.wiley.com
V Bommuraj, Y Chen, M Birenboim, S Barel… - Chemosphere, 2021 - Elsevier
Honeybees are exposed to a wide range of pesticides for long periods via contaminated water, pollen and nectar. Some of those pesticides might constitute health hazards in a time- …
Number of citations: 27 www.sciencedirect.com
M Giorgini, M Taroncher, MJ Ruiz… - Brain Sciences, 2023 - mdpi.com
The Varroa destructor parasite is responsible for varroasis in honeybees worldwide, the most destructive disease among parasitic diseases. Thus, different insecticides/acaricides have …
Number of citations: 1 www.mdpi.com
M Lazarus, BT Lovaković, T Orct, A Sekovanić… - Chemosphere, 2021 - Elsevier
Quality and safety of food, including honey, is one of the leading priorities regarding residues of anthropogenic chemicals with proven adverse health effects. In total, 61 honey samples …
Number of citations: 22 www.sciencedirect.com
B Oymen, M Jalilzadeh, F Yılmaz, S Aşır, D Türkmen… - Micromachines, 2023 - mdpi.com
Here, a molecular imprinting technique was employed to create an SPR-based nanosensor for the selective and sensitive detection of organophosphate-based coumaphos, a toxic …
Number of citations: 1 www.mdpi.com
M Lazarus, A Sekovanić, T Orct… - Arhiv Za Higijenu …, 2021 - search.proquest.com
Honey is a nutritionally valuable natural product of honey bees which can be contaminated by anthropogenic chemicals from the surrounding environment and beekeeper practices. …
Number of citations: 1 search.proquest.com
SE Moon - 2020 - drum.lib.umd.edu
Varroa destructor is a parasitic mite that is the leading cause of honey bee colony loss in the United States. To mitigate these losses, beekeepers apply acaricide treatments. N-(2, 4-…
Number of citations: 2 drum.lib.umd.edu
A Poorfreidoni, R Ranjbar-Karimi, R Kia - New Journal of Chemistry, 2015 - pubs.rsc.org
Site reactivity of some enol–imines derived from N-aryl formamides with pentachloropyridine under basic conditions in dry CH3CN was investigated. The aromatic nucleophilic …
Number of citations: 12 pubs.rsc.org

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